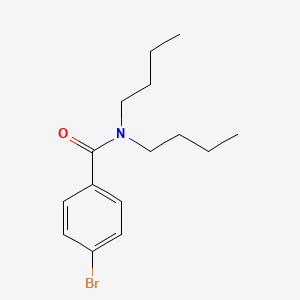

Benzamide, N,N-dibutyl-4-bromo-

Description

Benzamide, N,N-dibutyl-4-bromo- is a brominated aromatic amide derivative characterized by a benzamide backbone substituted with a bromine atom at the para position and two butyl groups attached to the amide nitrogen. Its molecular formula is C₁₃H₁₈BrNO, with a molecular weight of 439.95 g/mol (CAS: 93-224-0) .

Properties

IUPAC Name |

4-bromo-N,N-dibutylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO/c1-3-5-11-17(12-6-4-2)15(18)13-7-9-14(16)10-8-13/h7-10H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPWOINOXVZQKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N-dibutyl-4-bromo- typically involves the reaction of 4-bromobenzoic acid with dibutylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted under an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure high yield and purity .

Industrial Production Methods: Industrial production of Benzamide, N,N-dibutyl-4-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Benzamide, N,N-dibutyl-4-bromo- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of the butyl groups can lead to the formation of carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as tetrahydrofuran (THF) or ethanol.

Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic aqueous solutions.

Major Products Formed:

Substitution: Formation of N,N-dibutyl-4-substituted benzamides.

Reduction: Formation of N,N-dibutyl-4-bromoaniline or N,N-dibutyl-4-bromobenzyl alcohol.

Oxidation: Formation of N,N-dibutyl-4-bromobenzoic acid or N,N-dibutyl-4-bromobenzaldehyde.

Scientific Research Applications

Benzamide, N,N-dibutyl-4-bromo- has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals with anti-inflammatory or anticancer properties.

Mechanism of Action

The mechanism of action of Benzamide, N,N-dibutyl-4-bromo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric site, thereby altering the enzyme’s function. The bromine atom and butyl groups contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Benzamide, N,N-dibutyl-4-bromo- with structurally related brominated benzamides, highlighting differences in substituents, physicochemical properties, and reported activities.

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Effects on Lipophilicity :

- The dibutyl groups in the target compound confer higher lipophilicity compared to smaller alkyl substituents (e.g., ethyl/isobutyl in or trimethyl in ). This property may enhance membrane permeability in biological systems but reduce aqueous solubility.

- Bulky aromatic substituents, such as the 1-naphthyl group in , introduce steric hindrance and π-π interactions, which could stabilize protein binding or crystal packing.

Formyl groups (as in ) introduce electron-withdrawing effects, altering reactivity and hydrogen-bonding capacity.

Biological and Material Applications :

- Compounds like 3a and 3b (), which feature piperidinyl ethyl chains, were designed as sigma receptor ligands, suggesting that the target compound’s dibutyl groups may similarly modulate receptor affinity.

- N-Alkylated benzamides () are studied as abiotic foldamers, where substituent bulkiness (e.g., dibutyl vs. diethyl) influences conformational flexibility and material properties.

Synthetic Accessibility :

- Many analogs (e.g., ) are synthesized via coupling brominated benzoic acid derivatives with amines. The dibutyl variant likely follows similar routes, though longer alkyl chains may require optimized reaction conditions for yield and purity.

Q & A

Q. How to design stability studies under varying storage conditions?

- Experimental Design :

- Temperature : Store samples at −20°C (control), 4°C, and 25°C for 30 days.

- Light Exposure : Compare amber vials vs. clear glass under UV/vis light.

- Analysis : Use HPLC (C18 column, acetonitrile/water 70:30) to quantify degradation products. Brominated compounds typically show <5% degradation at −20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.